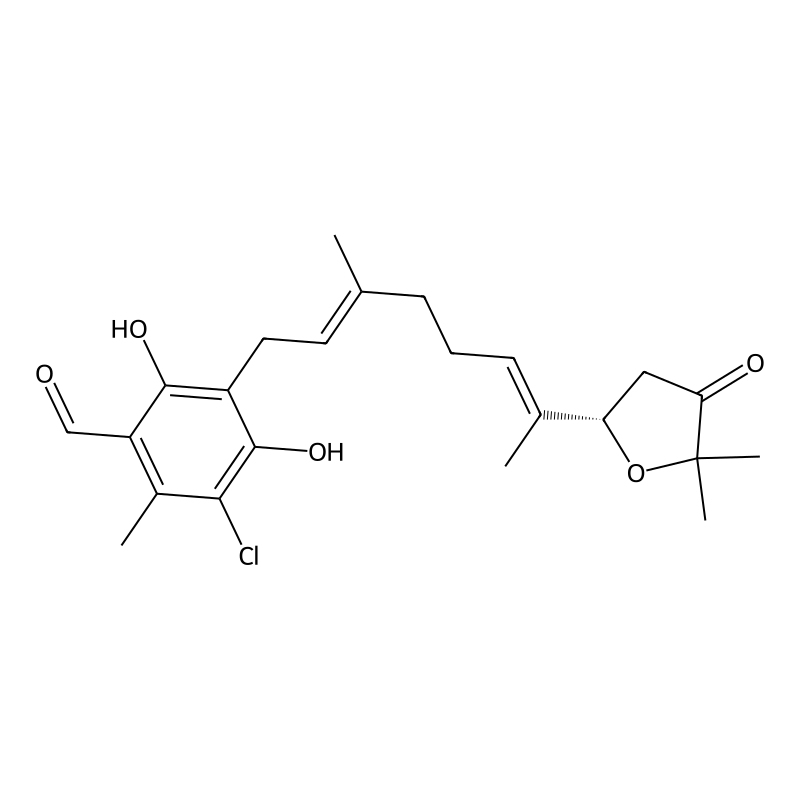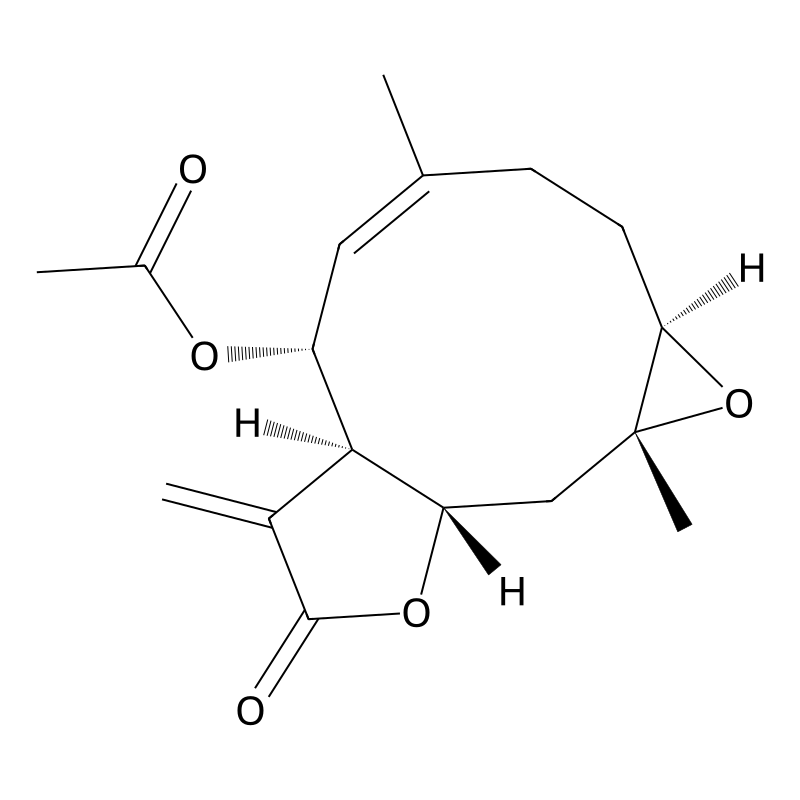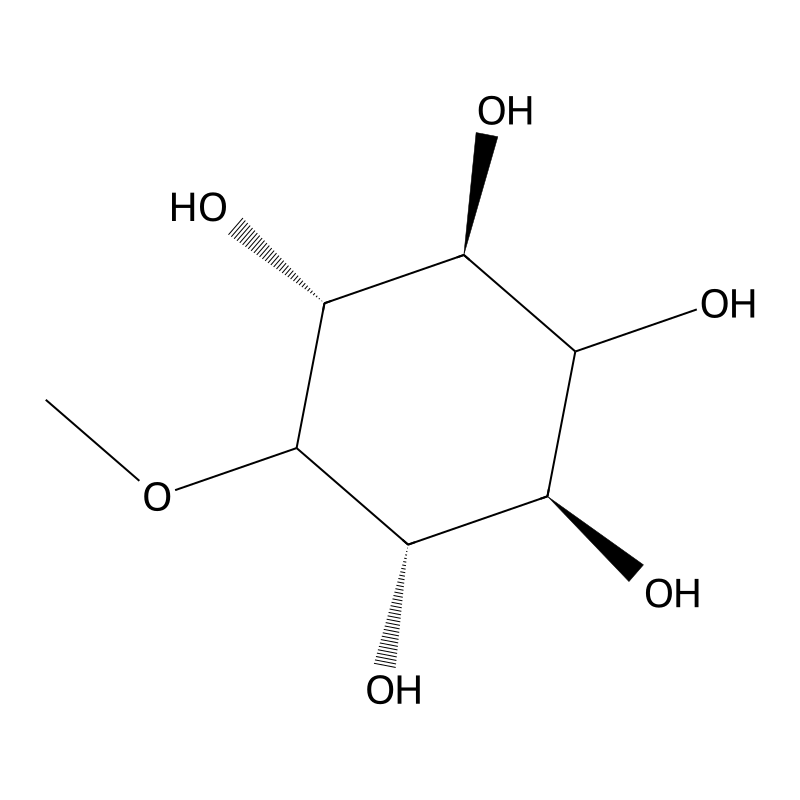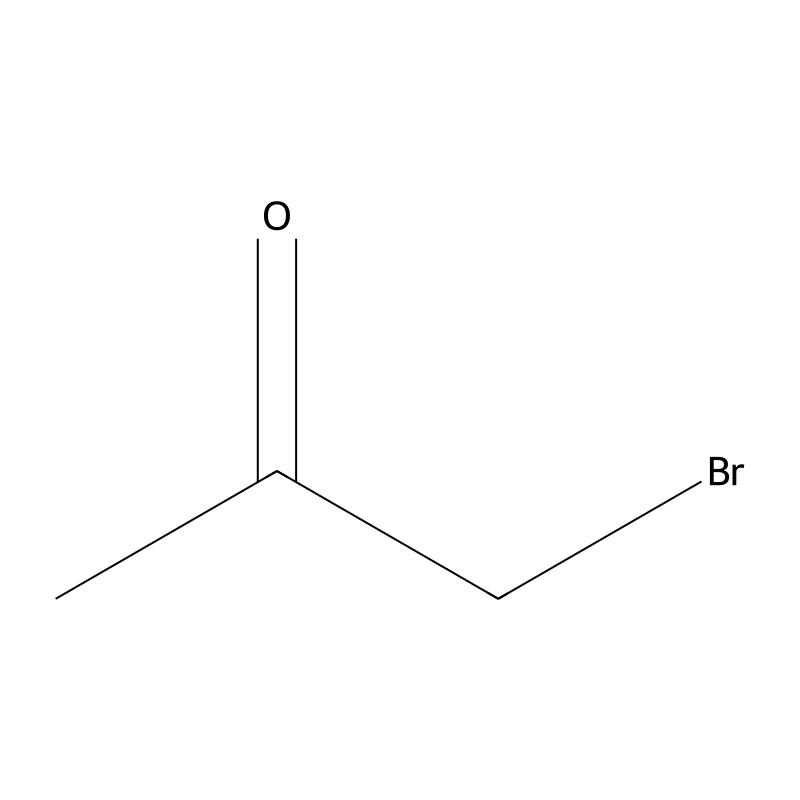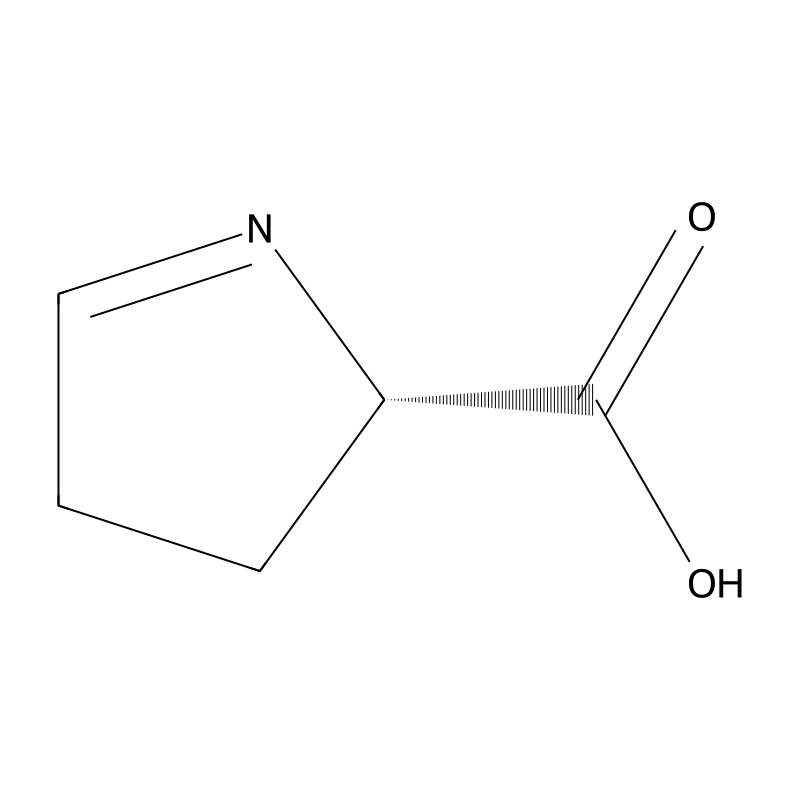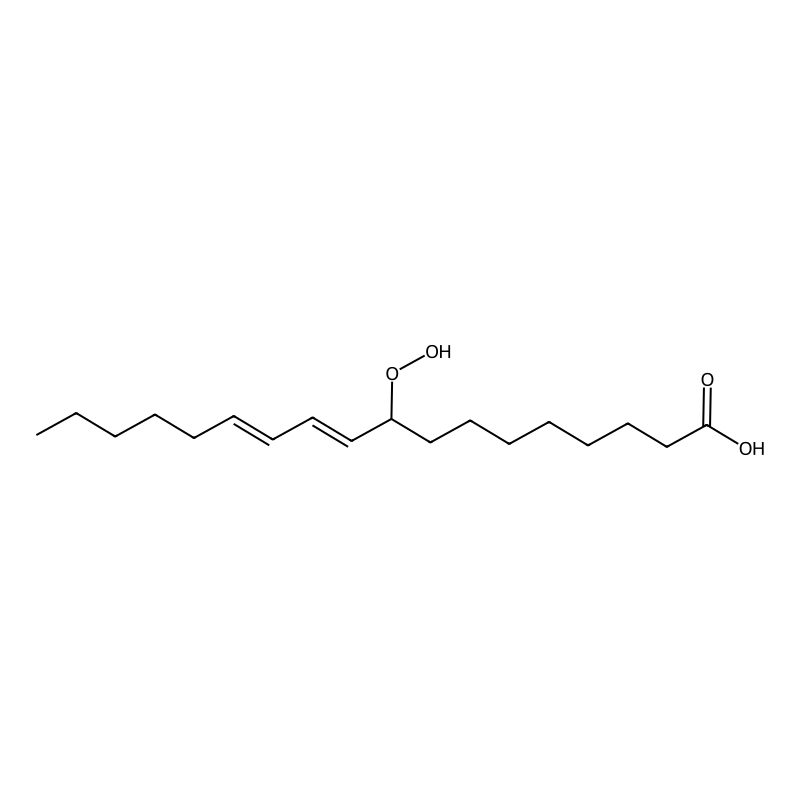N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
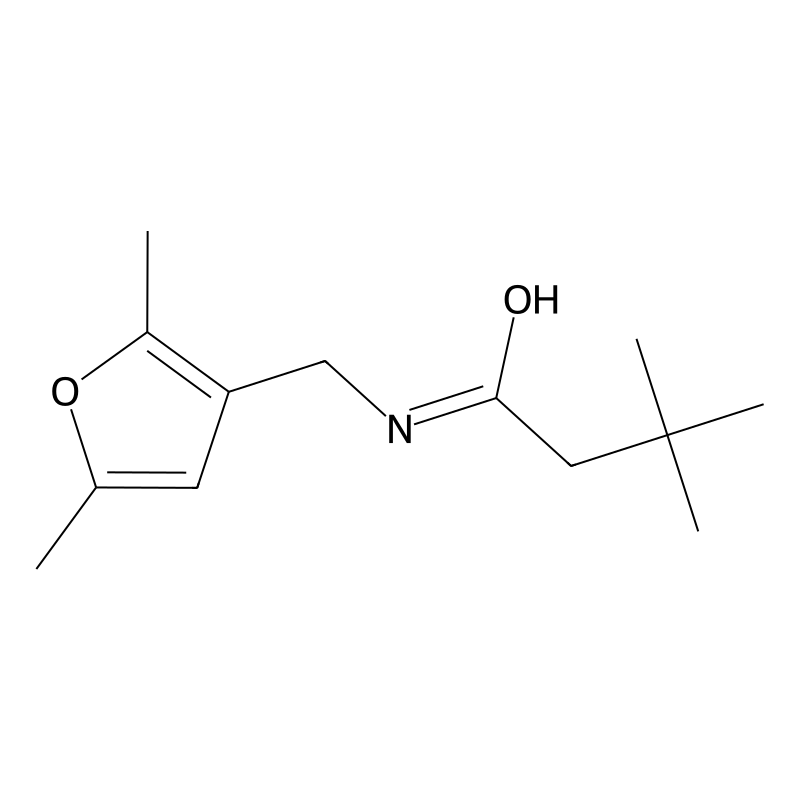
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Chemistry
Summary of the Application: The compound has been used in the synthesis of novel heterocyclic chalcones . Chalcones are well-known natural occurring and synthetic compounds . They exhibit a wide range spectrum of biological activities such as anti-cancer, anti-tumor, anti-inflammatory, anti-protozoal, and anti-viral .
Methods of Application or Experimental Procedures: Chalcones were synthesized by the reaction of 3-acetyl-2,5-dimethylfuran and corresponding active aldehyde . The structure of these compounds was established by elemental analysis, IR, 1H-NMR, 13C-NMR and EI-MS spectral analysis .
Results or Outcomes: The results showed that the synthesized compounds are good absorbent and fluorescent . Fluorescence polarity study demonstrated that the compounds were sensitive to the polarity of the microenvironment provided by different solvents . The anti-bacterial activity of the compounds was first tested in vitro by the disk diffusion assay against two Gram-positive and two Gram-negative bacteria, and then the minimum inhibitory concentration (MIC) was determined with the reference of standard drug Tetracycline .
Application in Food Industry
Summary of the Application: The compound 1-(2,5-dimethylfuran-3-yl)ethanone, which is structurally similar to “N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide”, is used as a flavoring agent by the food industry .
Application in Optical and Photophysical Investigation
Summary of the Application: The compound has been used in the optical and photophysical investigation of (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) by spectrofluorometer in an organized medium .
Methods of Application or Experimental Procedures: The compound was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . The structure of DEPO was established experimentally by EI-MS, FT-IR, 1H and 13C NMR spectral studies .
Results or Outcomes: The results showed that the synthesized compounds are good absorbent and fluorescent . The dye comparatively photostable in DMSO but undergoes photodecomposition in chloro methane solvents . The DEPO dye may be used as a probe or quencher to determine critical micelle concentration (CMC) of cetyltri methyl ammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .
Application in Electronic, Optical, and Bioactive Properties Exploration
Summary of the Application: The compound has been used in exploring the electronic, optical, and bioactive properties for new modified fullerenes via molecular modeling .
Results or Outcomes: The C60–2NH2 is recognized as a possible bioactive substrate for drug delivery based on QSAR values . This paves the way toward multidisciplinary adoption for mentioned fullerene systems .
This compound is an amide resulting from the condensation of a primary amine (containing a 2,5-dimethylfuran-3-ylmethyl group) with 3,3-dimethylbutanoic acid. Amides are a common functional group in organic chemistry and play important roles in biological systems, such as proteins and neurotransmitters []. There is no current information available on the origin or specific significance of this particular amide in scientific research.
Molecular Structure Analysis
The key features of the molecule include:
- A central amide group (C=O-NH-) connecting the 2,5-dimethylfuran-3-ylmethyl group to the 3,3-dimethylbutanamide moiety. Amides are known for their hydrogen bonding capabilities, which can influence physical properties and potentially interactions with other molecules [].
- A 2,5-dimethylfuran ring, which is an aromatic heterocycle containing oxygen. Furan rings are found in various natural products and pharmaceuticals [].
- Two bulky 3,3-dimethylbutyl groups, which can affect the solubility and reactivity of the molecule due to their steric hindrance.
Chemical Reactions Analysis
- Synthesis: This amide could potentially be synthesized via condensation reaction between 2,5-dimethylfuran-3-ylmethyl amine and 3,3-dimethylbutanoic acid, likely requiring a dehydrating agent [].
- Hydrolysis: Amides can undergo hydrolysis under acidic or basic conditions to regenerate the amine and carboxylic acid components [].
Physical And Chemical Properties Analysis
No data is currently available on specific properties like melting point, boiling point, or solubility for N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide.
- The presence of the amide group suggests moderate solubility in polar solvents like water and alcohols due to hydrogen bonding.
- The bulky dimethylbutyl groups might decrease solubility in non-polar solvents compared to a simpler alkyl chain.
- The furan ring may contribute some lipophilicity (affinity for fats), but the overall molecule is likely more polar due to the amide group.

